Vernakalant hydrochloride

Descripción general

Descripción

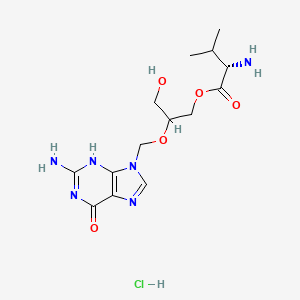

Vernakalant is an antiarrhythmic medication used to treat patients with atrial fibrillation . It was developed by Cardiome Pharma as an antiarrhythmic drug intended for rapid conversion of atrial fibrillation to sinus rhythm . It acts as an atypical class III antiarrhythmic drug that potentiates its effect in higher heart rates .

Synthesis Analysis

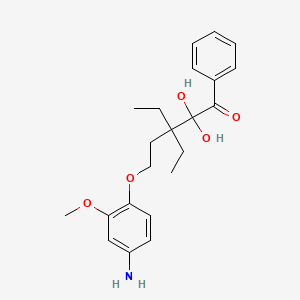

The synthesis of Vernakalant involves adding (1R,2R) -2- (3, 4-dimethoxyphenethyloxy) cyclohexylamine and tetrahydrofuran into a single-mouth bottle, stirring until the tetrahydrofuran is completely dissolved, adding potassium carbonate, dropwise adding ® -2- (2- (4-nitrophenyl) ethyl) ethylene oxide, slowly heating to reflux, controlling the system temperature to be 60-70 ℃, reacting for 15h .

Molecular Structure Analysis

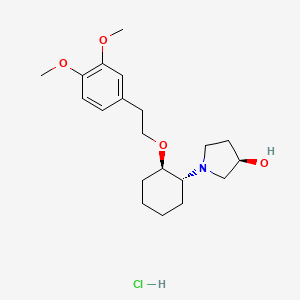

The molecular structure of Vernakalant is C20H31NO4 .

Chemical Reactions Analysis

Vernakalant’s actions appear to be directed at relatively atrial-selective potassium currents, which result in lengthening of the atrial action potential and prolongation of the atrial action potential plateau, while not significantly affecting the Q-T interval or the ventricular effective refractory period .

Aplicaciones Científicas De Investigación

Application 1: Cardioversion in Patients with Recent-onset Atrial Fibrillation

- Specific Scientific Field : Cardiology

- Summary of the Application : Vernakalant hydrochloride is used for pharmacological cardioversion in patients with recent-onset atrial fibrillation (AF). It is a new antiarrhythmic multichannel blocking agent intended for intravenous administration with a short half-life (2 hours) and high selectivity for atrial cardiomyocytes .

- Methods of Application or Experimental Procedures : The drug is recommended for conversion in patients with AF of less than 7 days duration, moderate structural heart disease, and the only contraindications are severe hypotension (< 100 mmHg), heart failure (New York Heart Association functional class III-IV), severe aortic stenosis, or acute coronary syndrome within 30 days . The study collected information on risk factors, the presence of structural heart disease, duration of AF, time from start of infusion to conversion to sinus rhythm (SR), adverse effects, and length of stay in the emergency department (ED) .

- Results or Outcomes Obtained : The study demonstrates the efficacy of vernakalant in achieving rapid and safe conversion to SR. Only 5 patients experienced mild transient adverse effects and the mean conversion time was 12.5 minutes, which allowed patients to be discharged from the ED in just over 5 hours .

Application 2: Management of Atrial Fibrillation

- Specific Scientific Field : Cardiology

- Summary of the Application : Vernakalant hydrochloride is used for the management of atrial fibrillation. It is particularly useful in treating atrial fibrillation lasting up to three days in adults after heart surgery, or lasting up to seven days in other adults .

- Methods of Application or Experimental Procedures : The drug is administered as an intravenous infusion . It is contraindicated in a number of heart conditions: severe aortic stenosis, low blood pressure (systolic pressure under 100 mmHg), heart failure (NYHA class III–IV), prolonged QT time, severe bradycardia (slow heart rate), sinus node dysfunction, second or third-degree atrioventricular block, acute coronary syndrome, including heart attack .

- Results or Outcomes Obtained : Vernakalant has been shown to be effective in managing atrial fibrillation. It blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa) which confers its effect on intra-atrial conduction .

Application 3: Treatment of Atrial Fibrillation in Post-Cardiac Surgery Patients

- Specific Scientific Field : Cardiology

- Summary of the Application : Vernakalant hydrochloride is used for the treatment of atrial fibrillation lasting up to three days in adults after heart surgery . It is particularly useful in this context as it can help restore normal heart rhythm and reduce the risk of complications associated with atrial fibrillation after surgery .

- Methods of Application or Experimental Procedures : The drug is administered as an intravenous infusion . It is contraindicated in a number of heart conditions: severe aortic stenosis, low blood pressure (systolic pressure under 100 mmHg), heart failure (NYHA class III–IV), prolonged QT time, severe bradycardia (slow heart rate), sinus node dysfunction, second or third-degree atrioventricular block, acute coronary syndrome, including heart attack .

- Results or Outcomes Obtained : Vernakalant has been shown to be effective in managing atrial fibrillation in post-cardiac surgery patients. It blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa) which confers its effect on intra-atrial conduction .

Safety And Hazards

Propiedades

IUPAC Name |

(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHYCBFEEFHTMK-IIUXMCBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976007 | |

| Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vernakalant hydrochloride | |

CAS RN |

748810-28-8, 605683-48-5 | |

| Record name | Vernakalant hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748810-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 748810-28-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERNAKALANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G4J1ZD9UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

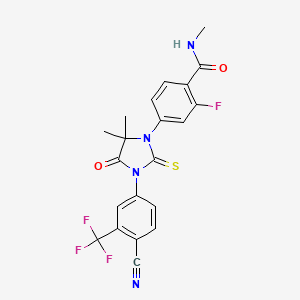

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate](/img/structure/B1683735.png)

![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)